![molecular formula C8H7NO3 B1317161 Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate CAS No. 201019-27-4](/img/structure/B1317161.png)
Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate
Overview
Description
“Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate” is a chemical compound . It belongs to A,B-diheteropentalenes, which possess differing degrees of aromaticity based upon chemical behavior such as their ability to undergo substitution reactions with electrophilic reagents .
Synthesis Analysis
“Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate” was prepared by thermolysis of the corresponding methyl 2-azido-3-(3-furyl)propenoate . 6-Methyl and 6-benzyl derivatives were obtained using phase-transfer catalysis conditions (PTC) .Molecular Structure Analysis
The molecular structure of “Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate” is complex and involves several key components . The correlation of the 13C and 15N chemical shifts with the data of the calculated (AM1) net atomic charges is discussed .Chemical Reactions Analysis
The formylation of “Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate” gave 2-formylated compounds . Compounds were prepared by reactions of corresponding esters with hydrazine in refluxing ethanol . By reaction with hydroxylammonium chloride in acetic anhydride in the presence of pyridine, methyl 2-cyano-6-R1-furo[2,3-b]pyrrole-5-carboxylates were obtained . The reaction of these compounds with sodium azide and ammonium chloride in dimethylformamide led to methyl 2-(5’-tetrazolyl)-6-R1-furo[2,3-b]pyrrole-5-carboxylates .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate” can be analyzed using various techniques. For example, IR (KBr) and 1H NMR (DMSO-d6) can provide valuable information about the compound .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds. It is used to prepare derivatives that are important in the development of new pharmacological agents . The compound’s ability to undergo formylation and subsequent reactions makes it a valuable starting material for synthesizing a range of heterocyclic structures.
Development of Pharmacologically Active Molecules
The derivatives of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate have been explored for their potential pharmacological activities. The structural motif of furo[2,3-b]pyrrole is present in molecules that exhibit a variety of biological activities, which makes them candidates for drug development .
Material Science Applications
Research has indicated that furo[2,3-b]pyrrole derivatives show promise in material science. These compounds can be used to create materials with specific electronic and photonic properties, which are useful in developing new technologies .
Organic Synthesis Methodology
This compound is also significant in organic synthesis methodology. It is involved in reactions that are part of the Hemetsberger–Knittel and Ketcham synthesis protocols, which are used to create complex organic molecules with high precision .
Design of Organic Semiconductors
Due to its electronic-rich heterocycle, Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate is a key component in the design of organic semiconductors. These semiconductors are crucial for the development of organic light-emitting diodes (OLEDs) and other electronic devices .
Catalysis Research
The compound’s derivatives are used in catalysis research to study new catalytic processes. This research can lead to more efficient and environmentally friendly chemical reactions, which is vital for sustainable chemistry practices .
Agricultural Chemistry
In agricultural chemistry, Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate derivatives are investigated for their use as potential pesticides or herbicides. Their unique chemical structure allows for the exploration of new modes of action against pests and weeds .
Chemical Shift Correlation in NMR Spectroscopy
The compound is used in nuclear magnetic resonance (NMR) spectroscopy studies to understand the correlation between chemical shifts and the structure of molecules. This information is essential for the identification and characterization of organic compounds .
Mechanism of Action
Target of Action
It’s known that this compound belongs to a,b-diheteropentalenes, which possess differing degrees of aromaticity based on their chemical behavior .
Mode of Action
The mode of action of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate involves its ability to undergo substitution reactions with electrophilic reagents . The proximity of the electrophilic iminium carbon and the carboxylate favors the collapse and fast formation of the C–O bond .
Biochemical Pathways
It’s known that this compound and its derivatives were obtained using phase-transfer catalysis conditions .
Result of Action
It’s known that this compound was prepared by thermolysis of the corresponding methyl 2-azido-3-(3-furyl)propenoate .
Safety and Hazards
properties
IUPAC Name |
methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-11-8(10)6-4-5-2-3-12-7(5)9-6/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXOWBBVDPNRHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579066 | |
Record name | Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | |
CAS RN |
201019-27-4 | |
Record name | Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6H-Furo[2,3-b]pyrrole-5-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthesis method employed for Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate?
A1: The research highlights the successful synthesis of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate (2a) through the thermolysis of methyl 2-azido-3-(3-furyl)propenoate (1) []. This method offers a pathway to the desired furo[2,3-b]pyrrole structure. Further modifications, such as the introduction of methyl (2b) and benzyl (2c) substituents at the 6-position, were achieved using phase-transfer catalysis (PTC) conditions []. This demonstrates the versatility of synthetic approaches in tailoring the structure of these compounds for potential further investigation.
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